2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
A study by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, exemplifies the potential use of complex acetamide derivatives in medical imaging. This research highlights the synthesis and application of radioligands for in vivo imaging using positron emission tomography (PET), which could be a relevant area of application for the compound , given its complex structure that may allow for selective binding and imaging of specific biological targets (Dollé et al., 2008).
Synthesis and Pharmacological Properties
Santagati et al. (1994) investigated the synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives. Their work contributes to understanding how modifications in the molecular structure, such as incorporating 1,2,4-oxadiazol rings, influence the pharmacological activities of these compounds. This research could provide a foundation for exploring the scientific research applications of the specified acetamide compound, particularly in developing new pharmacologically active agents (Santagati et al., 1994).
Anticancer Activity
Al-Sanea et al. (2020) discussed the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. This study demonstrates the potential for derivatives of pyrimidin-4-yl and pyrazol1-yl in anticancer research, suggesting areas where the compound might be applied, particularly in the development and testing of new anticancer agents (Al-Sanea et al., 2020).
Synthesis of Heterocycles
Janda (2001) explored the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, providing insight into methods for synthesizing compounds with the 1,3,4-oxadiazol ring, similar to the structure of the specified compound. This research outlines synthetic strategies that could be applicable to the compound , especially in synthesizing and exploring the properties of novel heterocycles (Janda, 2001).
Wirkmechanismus
1,2,4-Oxadiazoles are a class of organic compounds containing a five-membered heterocyclic ring structure composed of three carbon atoms, one oxygen atom, and one nitrogen atom . They have been studied for their potential biological activities, including antioxidant , anticancer, and antimicrobial properties . The exact targets and mode of action can vary widely depending on the specific substitutions on the oxadiazole ring .
Eigenschaften
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-14-8-10-15(11-9-14)23-17(28)13-27-21(29)19(20-24-18(4-2)31-25-20)16-7-5-6-12-26(16)22(27)30/h8-11H,3-7,12-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQGZOWJIAYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.